molecular formula C21H25N3O2 B5426508 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide

Cat. No. B5426508
M. Wt: 351.4 g/mol
InChI Key: JPUHZLHTJADCIH-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide, also known as OXA-239, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OXA-239 is a small molecule that belongs to the class of adamantane derivatives and has been shown to have promising effects in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide is not fully understood, but it is believed to act on various cellular pathways that are involved in disease progression. This compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells, as well as reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of genes that are involved in inflammation, as well as increase the expression of genes that are involved in neuroprotection. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide is its high potency and specificity, which makes it an ideal candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also shown promise in the treatment of various types of cancer, including breast cancer and lung cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis method of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 1-aminoadamantane in the presence of a reducing agent. The resulting compound is then treated with a carboxylic acid derivative to obtain the final product. This method has been optimized to produce this compound in high yield and purity.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-13-3-2-4-17(5-13)19-23-18(26-24-19)12-22-20(25)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUHZLHTJADCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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